molecular formula C9H10N2O3 B14839303 4-Hydroxy-N1-methylisophthalamide

4-Hydroxy-N1-methylisophthalamide

Cat. No.: B14839303
M. Wt: 194.19 g/mol
InChI Key: DCMKOPSQYKALLP-UHFFFAOYSA-N
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Description

4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide is a chemical compound with the molecular formula C9H10N2O3 It belongs to the class of benzamides and is characterized by the presence of a hydroxyl group and a methyl group attached to a benzene ring, along with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide typically involves the reaction of 4-hydroxybenzoic acid with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carboxamide group. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-N-methylbenzene-1,3-dicarboxamide.

    Reduction: Formation of 4-hydroxy-1-N-methylbenzene-1,3-diamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the methyl and carboxamide groups.

    N-Methylbenzamide: Contains the methyl and carboxamide groups but lacks the hydroxyl group.

    4-Hydroxybenzamide: Contains the hydroxyl and carboxamide groups but lacks the methyl group.

Uniqueness

4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide is unique due to the combination of hydroxyl, methyl, and carboxamide groups on the benzene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4-hydroxy-1-N-methylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C9H10N2O3/c1-11-9(14)5-2-3-7(12)6(4-5)8(10)13/h2-4,12H,1H3,(H2,10,13)(H,11,14)

InChI Key

DCMKOPSQYKALLP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)C(=O)N

Origin of Product

United States

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